2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid
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Overview
Description
2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid is a chemical compound with the molecular formula C₁₁H₁₈N₂O₄ and a molecular weight of 242.27 g/mol . It is known for its unique structure, which includes an imidazolidinone ring substituted with propyl groups and an acetic acid moiety. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid typically involves the reaction of 4,4-dipropylimidazolidine-2,5-dione with chloroacetic acid under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The process includes precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazolidinone ring.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the acetic acid group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones and their derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dioxo-4,4-dimethylimidazolidin-1-yl)acetic acid
- (2,5-Dioxo-4,4-diethylimidazolidin-1-yl)acetic acid
- (2,5-Dioxo-4,4-dibutylimidazolidin-1-yl)acetic acid
Uniqueness
2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-3-5-11(6-4-2)9(16)13(7-8(14)15)10(17)12-11/h3-7H2,1-2H3,(H,12,17)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQYJXSNRLUTKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)N(C(=O)N1)CC(=O)O)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366594 |
Source
|
Record name | (2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723-09-1 |
Source
|
Record name | (2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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